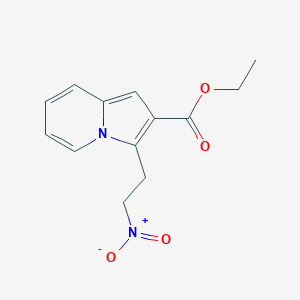
3-フルオロ-5-ヨード-4-メチル安息香酸
概要
説明
3-Fluoro-5-iodo-4-methylbenzoic acid is a chemical compound with the CAS Number: 861905-94-4 . It has a molecular weight of 280.04 . The compound appears as a solid and is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . It is described as a light yellow to pink to light brown powder .
Synthesis Analysis
The synthesis of 3-Fluoro-5-iodo-4-methylbenzoic acid involves the coupling of this compound with a pyridine derivative in the presence of a palladium catalyst and a ligand, followed by a series of functional group transformations . It can also be used as a starting material for the synthesis of various materials .Molecular Structure Analysis
The molecular formula of 3-Fluoro-5-iodo-4-methylbenzoic acid is C8H6FIO2 . The exact mass is 279.94000 .Physical And Chemical Properties Analysis
3-Fluoro-5-iodo-4-methylbenzoic acid has a boiling point of 347.6±42.0°C at 760 mmHg and a flash point of 164.1°C . It has a density of 1.937 . The compound is a solid at room temperature .科学的研究の応用
3-フルオロ-5-ヨード-4-メチル安息香酸:包括的な分析
生物活性化合物の合成: 3-フルオロ-5-ヨード-4-メチル安息香酸は、さまざまな生物活性化合物の合成における貴重な中間体です。 そのハロゲン化芳香族カルボン酸構造により、抗菌活性など、さまざまな薬理作用に関与することができます .
求核置換反応: この化合物中のフッ素原子は、求核置換反応を可能にします。求核置換反応は、有機合成において芳香族系に官能基を導入するために不可欠です .
診断薬の調製: この化合物は、非標識N-スクシンイミジル4-グアニジノメチル-3-ヨード安息香酸(SGIMB)の調製に使用されてきました。SGIMBは、医用画像診断に使用される診断薬の前駆体です .
アルツハイマー病治療研究: 3-フルオロ-5-ヨード-4-メチル安息香酸の誘導体は、アルツハイマー病の治療法として研究されており、医薬品化学におけるその可能性を示しています .
フィッシャーエステル化反応: この化合物は、フィッシャーエステル化反応を受けることができます。フィッシャーエステル化反応は、医薬品や香料を含むさまざまな化学工業において不可欠なエステルを生成するためのプロセスです .
危険環境におけるエンジニアリング管理: この化合物そのものの直接的な用途ではありませんが、その取り扱いと保管には、労働者の安全を確保するための適切なエンジニアリング管理が必要です。これは、産業安全プロトコルにおけるその重要性を示しています .
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
作用機序
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . The presence of a fluorine and iodine atom in the compound could potentially influence its reactivity and interaction with its targets.
Action Environment
The action, efficacy, and stability of 3-Fluoro-5-iodo-4-methylbenzoic acid could potentially be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present.
生化学分析
Biochemical Properties
3-Fluoro-5-iodo-4-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-Fluoro-5-iodo-4-methylbenzoic acid and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing the overall biochemical environment within cells .
Cellular Effects
The effects of 3-Fluoro-5-iodo-4-methylbenzoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway. By interacting with key proteins in these pathways, 3-Fluoro-5-iodo-4-methylbenzoic acid can alter gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of specific genes, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 3-Fluoro-5-iodo-4-methylbenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 3-Fluoro-5-iodo-4-methylbenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-iodo-4-methylbenzoic acid can change over time. This compound exhibits stability under specific conditions, but it may degrade under others. For instance, exposure to light or extreme temperatures can lead to the degradation of 3-Fluoro-5-iodo-4-methylbenzoic acid, reducing its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-iodo-4-methylbenzoic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Fluoro-5-iodo-4-methylbenzoic acid can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
3-Fluoro-5-iodo-4-methylbenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties. The metabolic flux of 3-Fluoro-5-iodo-4-methylbenzoic acid can influence the levels of other metabolites within the cell, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-iodo-4-methylbenzoic acid is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the localization and accumulation of this compound. For instance, certain transporters may facilitate the uptake of 3-Fluoro-5-iodo-4-methylbenzoic acid into cells, while binding proteins may sequester it within specific cellular compartments. These interactions can influence the bioavailability and activity of the compound .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-iodo-4-methylbenzoic acid is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and affect gene expression .
特性
IUPAC Name |
3-fluoro-5-iodo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODTVAOVOKWNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659225 | |
| Record name | 3-Fluoro-5-iodo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861905-94-4 | |
| Record name | 3-Fluoro-5-iodo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-5-iodo-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)


![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)



![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)
![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)

